molecular formula C13H19BrN2 B3132151 1-(4-Bromobenzyl)-4-ethylpiperazine CAS No. 364793-85-1

1-(4-Bromobenzyl)-4-ethylpiperazine

Cat. No.: B3132151
CAS No.: 364793-85-1
M. Wt: 283.21 g/mol
InChI Key: DVDSQDKGMVJNFO-UHFFFAOYSA-N
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Description

“1-(4-Bromobenzyl)-4-ethylpiperazine” is a synthetic compound . It belongs to the family of piperazine derivatives. It’s important to note that the exact properties and applications of this specific compound might not be fully explored or documented yet.

Scientific Research Applications

Reactivity and Chemical Synthesis

1-(4-Bromobenzyl)-4-ethylpiperazine serves as a significant chemical precursor in various synthesis processes. For instance, it plays a crucial role in the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in both intermolecular and intramolecular Pd-catalysed direct arylations. This reactivity has been explored to synthesize a range of compounds, including 3-halopyrazolo[5,1-a]isoindoles and dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives (Brahim et al., 2016).

Structural Analysis and Elucidation

Structural elucidation is another crucial application of this compound derivatives. Advanced techniques like gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations have been utilized to determine the structure of novel compounds derived from this chemical (Westphal et al., 2009).

Pharmacological Research

In pharmacological research, certain derivatives of this compound have shown potential. For example, the inhibitory potency of adamantane‐isothiourea derivatives, structurally similar to this compound, was evaluated against SARS‐CoV‐2 targeted proteins. Such studies provide insight into the potential therapeutic applications of these compounds in treating diseases like COVID-19 (Jovanovic et al., 2021).

Catalysis and Phase Transfer Applications

This compound derivatives are also used in catalysis. Compounds synthesized from it have been used as phase-transfer catalysts for esterification reactions, showcasing their versatility and efficiency in facilitating chemical reactions (Akceylan & Yılmaz, 2012).

Electrochemical Applications

Electrochemical applications are another area where this compound derivatives find use. Novel porphyrazine complexes with methyl(4-bromobenzyl) substituents were synthesized and characterized, including their electrochemical and catalytic properties, which are critical in various industrial and research applications (Koczorowski et al., 2020).

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDSQDKGMVJNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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